ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the use of ionic diamine rhodium complexes to catalyze the intramolecular hydroaminomethylation of 2-allylanilines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, benzazepine derivatives have been shown to inhibit sodium channels and squalene synthase, which are involved in various physiological processes .
Comparison with Similar Compounds
Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate can be compared with other benzazepine derivatives, such as:
1-Benzazepines: Differ in the position of the benzene ring attachment.
2-Benzazepines: Similar structure but with different functional groups.
3-Benzazepines: Another isomeric form with distinct biological activities.
The uniqueness of this compound lies in its specific ester group and the position of the carboxylate, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-5-10-4-3-7-14-9-12(10)8-11/h5-6,8,14H,2-4,7,9H2,1H3 |
InChI Key |
FJUQGENPPJDBRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCNC2)C=C1 |
Origin of Product |
United States |
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